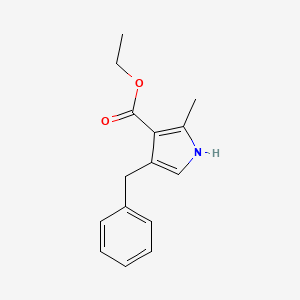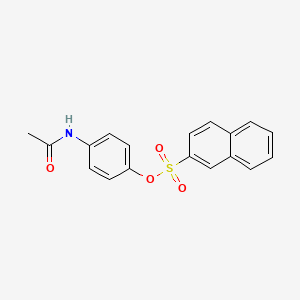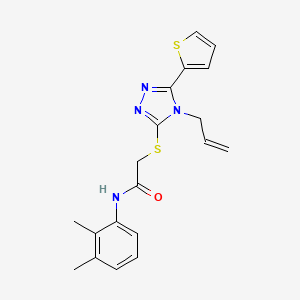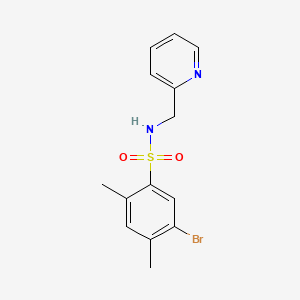
5-tert-butyl-N-(4-methylpyridin-2-yl)-2-(pentyloxy)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-tert-butyl-N-(4-methylpyridin-2-yl)-2-(pentyloxy)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a tert-butyl group, a methylpyridinyl group, a pentyloxy group, and a benzene sulfonamide moiety, making it a molecule of interest for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-N-(4-methylpyridin-2-yl)-2-(pentyloxy)benzene-1-sulfonamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Benzene Sulfonamide Core: Starting with a benzene sulfonyl chloride, the sulfonamide core can be formed by reacting with an appropriate amine under basic conditions.
Introduction of the Pentyloxy Group: The pentyloxy group can be introduced via an etherification reaction, where a suitable alcohol (pentanol) reacts with the benzene ring in the presence of a strong acid catalyst.
Attachment of the Methylpyridinyl Group: This step may involve a nucleophilic substitution reaction where the pyridine derivative is introduced.
Addition of the tert-Butyl Group: The tert-butyl group can be added through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pentyloxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the sulfonamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
Chemistry: As a building block for more complex molecules and in the study of reaction mechanisms.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Potential antimicrobial or anticancer properties.
Industry: Use in the synthesis of specialty chemicals or as a catalyst in certain reactions.
作用機序
The mechanism of action of this compound would depend on its specific application. For instance, if it exhibits antimicrobial properties, it may inhibit bacterial enzymes or interfere with cell wall synthesis. The molecular targets could include enzymes, receptors, or nucleic acids, and the pathways involved would be specific to the biological system being studied.
類似化合物との比較
Similar compounds include other sulfonamides with varying substituents on the benzene ring or different alkyl/aryl groups attached to the sulfonamide nitrogen. The uniqueness of 5-tert-butyl-N-(4-methylpyridin-2-yl)-2-(pentyloxy)benzene-1-sulfonamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity.
List of Similar Compounds
- N-(4-methylpyridin-2-yl)-2-(pentyloxy)benzene-1-sulfonamide
- 5-tert-butyl-2-(pentyloxy)benzene-1-sulfonamide
- N-(4-methylpyridin-2-yl)-5-tert-butylbenzene-1-sulfonamide
特性
分子式 |
C21H30N2O3S |
|---|---|
分子量 |
390.5 g/mol |
IUPAC名 |
5-tert-butyl-N-(4-methylpyridin-2-yl)-2-pentoxybenzenesulfonamide |
InChI |
InChI=1S/C21H30N2O3S/c1-6-7-8-13-26-18-10-9-17(21(3,4)5)15-19(18)27(24,25)23-20-14-16(2)11-12-22-20/h9-12,14-15H,6-8,13H2,1-5H3,(H,22,23) |
InChIキー |
WPOJUQUGBPBKIR-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=NC=CC(=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate](/img/structure/B15107548.png)
![N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B15107559.png)

![2-[2-Amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B15107566.png)
![1-benzhydryl-N-[2-(1H-imidazol-4-yl)ethyl]-3-azetanecarboxamide](/img/structure/B15107572.png)




![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylacetamide](/img/structure/B15107596.png)
![(Z)-N-(5,5-dioxido-3-(m-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B15107603.png)

![N-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetamide](/img/structure/B15107618.png)
![2-[2-amino-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrimidin-4-yl]-4-ethyl-5-[(3-methoxybenzyl)oxy]phenol](/img/structure/B15107625.png)
